molecular formula C11H10N2O B1295750 N-(quinolin-5-yl)acetamide CAS No. 42464-80-2

N-(quinolin-5-yl)acetamide

Cat. No.: B1295750
CAS No.: 42464-80-2
M. Wt: 186.21 g/mol
InChI Key: JXDASSXQWMYQGN-UHFFFAOYSA-N
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Description

N-(quinolin-5-yl)acetamide is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anion Coordination and Crystal Structure

N-(quinolin-5-yl)acetamide derivatives have been explored for their unique spatial orientations affecting anion coordination. The amide derivatives exhibit diverse geometrical shapes such as tweezer-like, concave, and S-shaped structures in different salt forms. These geometrical variations influence the self-assembly of the molecules, leading to channel-like structures in crystalline forms, which are of interest in crystal engineering and materials science (Kalita & Baruah, 2010).

Antimicrobial and Antitubercular Properties

Research has identified 2-(Quinolin-4-yloxy)acetamides, closely related to this compound, as potent in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds have shown effectiveness against drug-resistant strains and have displayed low toxicity to mammalian cells. Their intracellular activity against the bacilli in infected macrophages is similar to established drugs like rifampin (Pissinate et al., 2016).

DNA Polymerase Regulation and 5-Formyluracil Detection

2‐(Aminooxy)‐N‐(quinolin‐8‐yl)acetamide, a related compound, has been synthesized to regulate the activities of DNA polymerase. This compound aids in detecting the content of 5‐formyluracil sites in irradiated genomic DNA, demonstrating its potential in genetic research and diagnostics (Zhang et al., 2022).

Fluorescence Sensing

N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL), based on a quinoline platform, has been synthesized as a fluorescent sensor. It exhibits high selectivity and sensitivity in detecting Cd(2+) ions, with distinct sensing mechanisms for Cd(2+) and Zn(2+). This property is crucial for applications in environmental monitoring and analytical chemistry (Zhou et al., 2012).

Inotropic Activity in Cardiac Function

This compound derivatives have been synthesized to evaluate their positive inotropic activity, which is crucial in treating heart failure. Certain derivatives have shown favorable activity in increasing the stroke volume in isolated rabbit heart preparations, indicating potential therapeutic applications in cardiovascular diseases (Zhang et al., 2008).

Antiproliferative Activities in Cancer

N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives of quinolin-2(1H)-one have shown significant antiproliferative activities against various human cancer cell lines. One such compound exhibited specific cytotoxicity against nasopharyngeal carcinoma cells, suggesting potential use in cancer therapeutics (I‐Li Chen et al., 2013).

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been used extensively in the treatment of various diseases, and many new therapeutic agents have been developed using the quinoline nucleus . Therefore, the future research directions may include the development of new quinoline derivatives with improved therapeutic effects and lesser side effects .

Biochemical Analysis

Biochemical Properties

N-(quinolin-5-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, this compound exhibits interactions with proteins involved in cell signaling pathways, thereby influencing cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, this compound inhibits bacterial DNA gyrase and type IV topoisomerase, resulting in the disruption of DNA synthesis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anti-inflammatory activities . At high doses, this compound may cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the synthesis of nucleotides, leading to reduced DNA synthesis . Additionally, it affects the levels of metabolites involved in energy production and cellular respiration.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into the nucleus, where it interacts with DNA and regulatory proteins . Its distribution within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it affects cellular respiration and energy production . Its subcellular localization is crucial for understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-quinolin-5-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)13-11-6-2-5-10-9(11)4-3-7-12-10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDASSXQWMYQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195238
Record name 5-Acetylaminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42464-80-2
Record name 5-Acetylaminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042464802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetylaminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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